Lipophilicity (LogP) Comparison: Intermediate Position Between Hydrophilic and Lipophilic Alkanolamines
2-[(3-Methoxypropyl)amino]ethanol exhibits a calculated LogP of -0.3952, positioning it between the more hydrophilic monoethanolamine (MEA; LogP -1.31) and the more lipophilic 2-(butylamino)ethanol (BAE; LogP 0.64) . This intermediate lipophilicity is achieved through the 3-methoxypropyl chain, which provides greater hydrophobic character than the ethylamino backbone of 2-(ethylamino)ethanol (EAE; LogP -0.44) without reaching the high lipophilicity of the butyl chain in BAE . The ~0.9 log unit increase over MEA corresponds to an approximately 8-fold higher octanol-water partition coefficient, directly impacting extraction efficiency, membrane permeability, and phase-transfer behavior.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.3952 |
| Comparator Or Baseline | MEA LogP = -1.31; EAE LogP = -0.44; MDEA LogP = -0.72; BAE LogP = 0.64 |
| Quantified Difference | +0.91 vs. MEA; +0.04 vs. EAE; +0.32 vs. MDEA; -1.04 vs. BAE |
| Conditions | Computational prediction (chemscene.com); comparator data from chemsrc.com, hzbp.cn, and molaid.com |
Why This Matters
For procurement decisions involving solvent-based separations or biphasic reaction systems, the intermediate LogP of 2-[(3-methoxypropyl)amino]ethanol provides a tunable hydrophobicity window that neither highly hydrophilic MEA nor highly lipophilic BAE can achieve, enabling fine control of solute partitioning.
